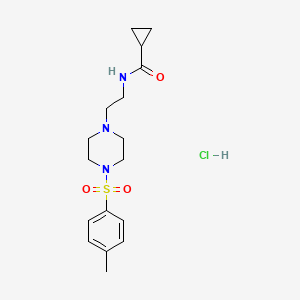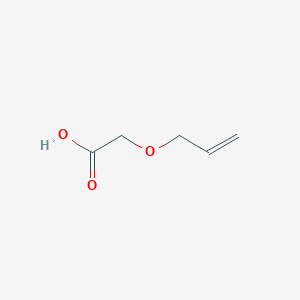
2-(Prop-2-en-1-yloxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Prop-2-en-1-yloxy)acetic acid” is a chemical compound with the molecular formula C5H8O3 and a molecular weight of 116.12 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(Prop-2-en-1-yloxy)acetic acid” can be represented by the SMILES string OC(COCC=C)=O . This indicates that the molecule consists of an acetic acid group (COOH) attached to a prop-2-en-1-yl group through an oxygen atom .
Physical And Chemical Properties Analysis
“2-(Prop-2-en-1-yloxy)acetic acid” is a solid at room temperature . Predicted properties include a melting point of 22.83°C, a boiling point of approximately 232.1°C at 760 mmHg, a density of approximately 1.1 g/cm³, and a refractive index of 1.44 .
Wissenschaftliche Forschungsanwendungen
Applications of Acetic Acid Derivatives:
- Solvent in the Production of Terephthalic Acid : Acetic acid derivatives are used as a solvent in the production of terephthalic acid .
- Synthesis of Esters : Acetic acid reacts with a wide range of alcohols, making it useful for the synthesis of esters. Ester derivatives of acetic acid have widespread application in the food industry .
- Production of Vinyl Acetate Monomer : Acetic acid derivatives are a key component in the production of vinyl acetate monomer .
- Antiseptic : Acetic acid can be used as an antiseptic against pseudomonas, enterococci, streptococci, staphylococci and others .
- Cervical Cancer Screening and Treatment of Infections : It is also used in cervical cancer screening and for the treatment of infections .
- Agent to Lyse Red Blood Cells : It is used as an agent to lyse (destruction of cells through lysin) red blood cells before white blood cells are examined .
Applications of Allyl Compounds:
- Protecting Group for Alcohols : The allyl group is a commonly used protecting group for alcohols, with relative stability towards both acidic and basic conditions that permits orthogonal protection strategies .
- Cross-Coupling Reactions : Allylboron species participate in a range of reactions, including asymmetric catalysis. The most important reactions are the allylboration of carbonyl and imine functionalities .
- Polymer Applications : Allyl alcohol finds application in high voltage electrical parts, electronic components, decorative laminates, UV cured printing inks, and coatings .
- Direct Construction of 1,5-Dienes : The allyl–allyl cross-coupling reaction is one of the most important cross-coupling reactions as it provides a practical synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes, and are significant building blocks in chemical synthesis .
Additional Applications of Acetic Acid Derivatives:
- Bioderived Acetic Acid : Acetic acid can be derived from biological sources .
- Manufacture via Hydrocarbon Oxidation : Acetic acid can be produced through the oxidation of hydrocarbons .
- Manufacture via Methanol Carbonylation : Another method of producing acetic acid is through the carbonylation of methanol .
- Production of Acetic Anhydride : Acetic anhydride, a widely used reagent in organic synthesis, can be produced from acetic acid .
- Production of Ketene : Ketene, a useful intermediate in organic synthesis, can also be produced from acetic acid .
- Production of Vinyl Acetate : Vinyl acetate, a key monomer for the production of polyvinyl acetate, can be produced from acetic acid .
Additional Applications of Allyl Compounds:
- Production of Glycerol : Allyl alcohol, an allyl compound, is used as a raw material for the production of glycerol .
- Production of Flame-Resistant Materials : Allyl compounds can be used to produce flame-resistant materials .
- Production of Drying Oils and Plasticizers : Allyl compounds are also used in the production of drying oils and plasticizers .
- Intermediate for Silane-Coupling Agents : Allyl compounds can serve as intermediates for the production of silane-coupling agents .
- Production of Allyl Acrylate/Methacrylate Monomers : Allyl compounds can be used in the production of allyl acrylate/methacrylate monomers .
- Biomedical Applications : Polymers with allyl functionality have significance in biomedicine, such as facilitating the conjugation of drugs, biological ligands, or medical imaging probes .
Eigenschaften
IUPAC Name |
2-prop-2-enoxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-3-8-4-5(6)7/h2H,1,3-4H2,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWUJRONCAPLLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Prop-2-en-1-yloxy)acetic acid | |
CAS RN |
22577-14-6 |
Source


|
| Record name | 2-(prop-2-en-1-yloxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2367684.png)
![3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2367686.png)
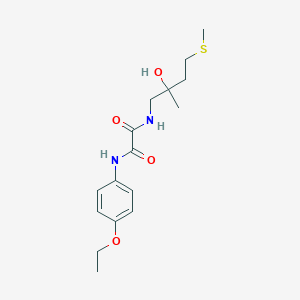
![3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2367692.png)
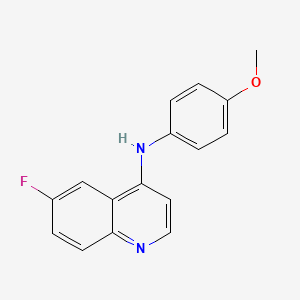
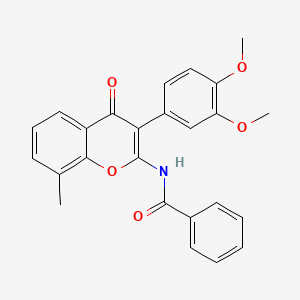
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2367697.png)
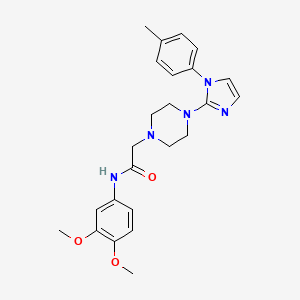
![Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate](/img/structure/B2367699.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2367700.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367701.png)
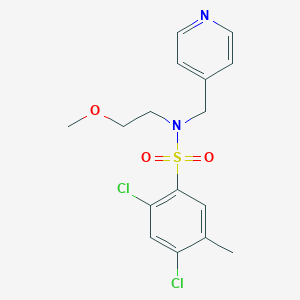
![2-amino-4-(3-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2367704.png)
